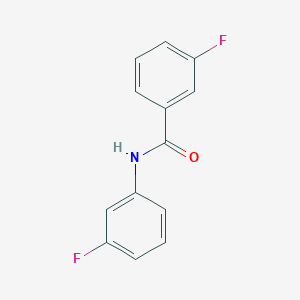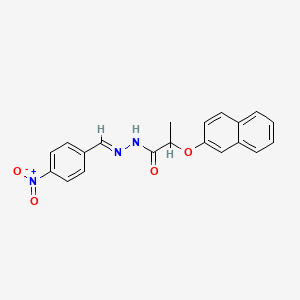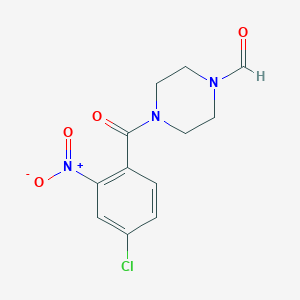![molecular formula C20H19N3O3 B5863225 4-(allyloxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5863225.png)
4-(allyloxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(allyloxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a compound that has attracted a lot of attention from scientists due to its potential application in scientific research. This compound is known to have a unique mechanism of action, which makes it a valuable tool in studying various biochemical and physiological processes.
作用機序
The mechanism of action of 4-(allyloxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves the inhibition of various enzymes and proteins that are involved in cellular processes. This compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and differentiation. It also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. This inhibition of MMPs is thought to be responsible for the compound's anti-cancer effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. This compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects in the brain, as well as anti-inflammatory effects in various tissues. Additionally, this compound has been shown to inhibit angiogenesis, which is the formation of new blood vessels, making it a potential candidate for anti-cancer therapy.
実験室実験の利点と制限
One of the main advantages of using 4-(allyloxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide in lab experiments is its unique mechanism of action. This compound has been shown to inhibit various enzymes and proteins that are involved in cellular processes, making it a valuable tool in studying these processes. Additionally, this compound has been shown to have anti-cancer and neuroprotective effects, making it a potential candidate for therapeutic development.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to cells or animals in a controlled manner. Additionally, the toxicity of this compound has not been fully evaluated, which could limit its use in certain experiments.
将来の方向性
There are many future directions for the study of 4-(allyloxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. One area of future research is the development of this compound as a potential therapeutic agent for cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to evaluate its toxicity in vivo. Finally, the development of new synthesis methods for this compound could improve its solubility and make it more accessible for use in lab experiments.
合成法
The synthesis method for 4-(allyloxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves the reaction of 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carbaldehyde with 4-allyloxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
科学的研究の応用
4-(allyloxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been used in various scientific research applications. One of the main areas of application is in the study of cancer cells. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer treatment. It has also been used in the study of neurological disorders such as Alzheimer's disease, where it has been shown to have neuroprotective effects.
特性
IUPAC Name |
N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-prop-2-enoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-3-11-25-17-9-7-15(8-10-17)20(24)21-13-18-22-19(23-26-18)16-6-4-5-14(2)12-16/h3-10,12H,1,11,13H2,2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFKLQPVYYGNLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-furoyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5863144.png)



![1-(5-chloro-2-methylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine](/img/structure/B5863183.png)
![methyl 4-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5863195.png)
![3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)butanamide](/img/structure/B5863202.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5863207.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5863213.png)
![N-(4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5863214.png)



![ethyl 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoacrylate](/img/structure/B5863248.png)